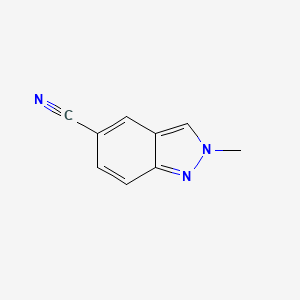

2-Methyl-2H-indazole-5-carbonitrile

Overview

Description

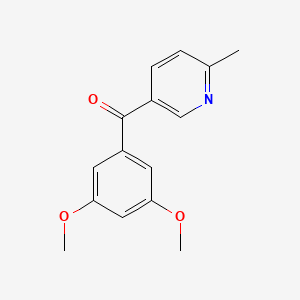

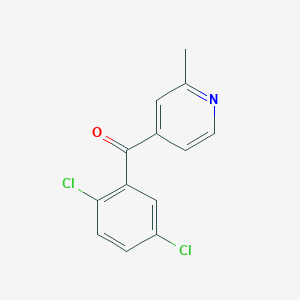

2-Methyl-2H-indazole-5-carbonitrile is a nitrogen-containing heterocyclic compound . It has a molecular weight of 157.17 .

Synthesis Analysis

The synthesis of 2H-indazoles, including this compound, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 2H-indazole core with a methyl group at the 2-position and a carbonitrile group at the 5-position .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. They include C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.17 . The physical form of this compound is not specified in the search results.Scientific Research Applications

Corrosion Inhibition

One application of derivatives similar to 2-Methyl-2H-indazole-5-carbonitrile is in corrosion inhibition. A study demonstrated that pyranopyrazole derivatives act as effective inhibitors for mild steel corrosion in acidic solutions. These inhibitors show high efficiency, attributed to their adsorption on the metal surface, which follows the Langmuir adsorption isotherm. The study combined gravimetric, electrochemical, and theoretical (DFT) approaches to understand the mechanism (Yadav et al., 2016).

Anticancer Research

In the realm of anticancer research, novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and evaluated for their efficacy against 60 cancer cell lines. These compounds displayed promising growth inhibitory and cytostatic activities at submicromolar concentrations, highlighting their potential as scaffolds for developing new anticancer drugs (Kachaeva et al., 2018).

Materials Science

In materials science, a study on the synthesis of tetrazolyl triazolotriazine introduced a new insensitive high explosive with remarkable thermal stability and insensitivity to physical stimuli. This compound offers a safer alternative to traditional explosives, with calculated detonation properties suggesting its potential as a replacement for existing materials (Snyder et al., 2017).

Antimicrobial Activities

Another research avenue involves the synthesis of novel derivatives for antimicrobial applications. One study synthesized 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. These compounds were evaluated as antimicrobial agents, showing potent activity against a range of bacterial species (Al‐Azmi et al., 2020).

Synthetic Chemistry

In synthetic chemistry, the development of efficient, metal-free processes for synthesizing derivatives is crucial. A study reported a cascade reaction for synthesizing pyrimido[1,2-b]indazole-3-carbonitrile derivatives, highlighting an innovative approach to accessing biologically relevant scaffolds without the need for metal catalysts (Li et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Indazole derivatives, a family to which 2-methyl-2h-indazole-5-carbonitrile belongs, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide variety of biological properties, indicating that they likely interact with multiple targets within the body .

Mode of Action

Indazole derivatives have been found to possess various biological activities, such as anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indazole derivatives have been found to possess various biological activities, suggesting that they likely interact with and modulate multiple biochemical pathways .

Result of Action

Indazole derivatives have been found to possess various biological activities, suggesting that they likely have multiple effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-indazole-5-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways related to cancer and respiratory diseases . Additionally, this compound can bind to proteins involved in inflammatory responses, thereby modulating their activity and reducing inflammation . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to reduced cancer cell growth . Furthermore, it affects cellular metabolism by inhibiting enzymes that regulate metabolic pathways, thereby altering the levels of key metabolites . These cellular effects underscore the compound’s potential in developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing the compound’s use in experimental and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can affect the activity of enzymes involved in detoxification processes, influencing the compound’s metabolism and clearance from the body . These interactions provide insights into the compound’s metabolic fate and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its accumulation and therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall therapeutic potential. For example, targeting this compound to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism .

Properties

IUPAC Name |

2-methylindazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOFLALMDZWZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292793 | |

| Record name | 2-Methyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-49-5 | |

| Record name | 2-Methyl-2H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)

![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)